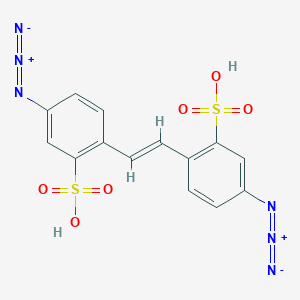
3,7-Dimethyloctyl myristate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethyloctyl myristate is an ester compound that is commonly used in the field of scientific research. It is a clear, colorless liquid that is soluble in organic solvents such as ethanol and ether. This compound is widely used in various research applications due to its unique properties and benefits.
Mechanism of Action
The mechanism of action of 3,7-Dimethyloctyl myristate is not fully understood. However, it is believed that this compound works by enhancing the solubility and bioavailability of various compounds. It also acts as a lubricant and emollient, which can improve the absorption of certain drugs and compounds.
Biochemical and Physiological Effects
3,7-Dimethyloctyl myristate has been shown to have various biochemical and physiological effects. It has been found to improve the solubility and bioavailability of various compounds, which can enhance their effectiveness. In addition, this compound has been shown to have emollient and lubricant properties, which can improve skin hydration and reduce the appearance of fine lines and wrinkles.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3,7-Dimethyloctyl myristate in lab experiments is its ability to enhance the solubility and bioavailability of various compounds. This can improve the effectiveness of certain drugs and compounds, which can lead to better research outcomes. However, one of the limitations of using this compound is that it can be toxic in high concentrations. Therefore, it is important to use this compound in moderation and follow proper safety protocols.
Future Directions
There are many potential future directions for the use of 3,7-Dimethyloctyl myristate in scientific research. One potential area of research is the development of new drugs and pharmaceuticals that utilize this compound as a carrier or solvent. Another potential area of research is the development of new cosmetic and personal care products that utilize this compound as an emollient and lubricant. Overall, the unique properties and benefits of 3,7-Dimethyloctyl myristate make it a promising compound for future research and development.
Synthesis Methods
The synthesis of 3,7-Dimethyloctyl myristate can be achieved through a variety of methods. One of the most common methods involves the reaction of myristic acid with 3,7-Dimethyloctanol in the presence of a catalyst. This reaction results in the formation of 3,7-Dimethyloctyl myristate and water.
Scientific Research Applications
3,7-Dimethyloctyl myristate is commonly used in scientific research as a solvent and carrier for various compounds. It is also used as a lubricant and emollient in cosmetic and personal care products. In addition, this compound is used in the development of new drugs and pharmaceuticals due to its unique properties.
properties
CAS RN |
17670-91-6 |
|---|---|
Molecular Formula |
C23H20O2 |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
3,7-dimethyloctyl tetradecanoate |
InChI |
InChI=1S/C24H48O2/c1-5-6-7-8-9-10-11-12-13-14-15-19-24(25)26-21-20-23(4)18-16-17-22(2)3/h22-23H,5-21H2,1-4H3 |
InChI Key |
JNXGOOBXKWIMST-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCCC(C)CCCC(C)C |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCCC(C)CCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![butyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ether](/img/structure/B231870.png)







![2-[(3-Chlorobenzoyl)amino]benzamide](/img/structure/B231886.png)

![2,2,2-trifluoro-N-{2'-[(trifluoroacetyl)amino][1,1'-biphenyl]-2-yl}acetamide](/img/structure/B231903.png)